2-Nitrobenzotrifluoride

Description

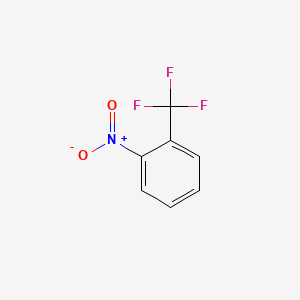

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-3-1-2-4-6(5)11(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZJSUCUYPZXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Record name | 2-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025793 | |

| Record name | 1-Nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-nitro-alpha,alpha,alpha-trifluorotoluene appears as yellow crystals. Insoluble in water. (NTP, 1992), Yellow solid; [CAMEO] Colorless crystalline solid; mp = 31-32 deg C; [MSDSonline] | |

| Record name | 2-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitro-alpha,alpha,alpha-trifluorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

219 to 221 °F at 20 mmHg (NTP, 1992) | |

| Record name | 2-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

204 °F (NTP, 1992), 96 °C | |

| Record name | 2-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitro-alpha,alpha,alpha-trifluorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.14 [mmHg] | |

| Record name | 2-Nitro-alpha,alpha,alpha-trifluorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

384-22-5 | |

| Record name | 2-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=384-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-alpha,alpha,alpha-trifluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000384225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-α,α,α-trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROBENZOTRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVB3L8GIVJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

88 to 90 °F (NTP, 1992) | |

| Record name | 2-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitrobenzotrifluoride (CAS: 384-22-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of 2-Nitrobenzotrifluoride. The information is curated for professionals in research and development, offering detailed data and methodologies to support laboratory work and drug development processes.

Core Properties of this compound

This compound, also known as 1-nitro-2-(trifluoromethyl)benzene or o-nitrobenzotrifluoride, is a halogenated aromatic nitro compound.[1] Its chemical structure, featuring a nitro group and a trifluoromethyl group on a benzene ring, imparts unique chemical and physical properties relevant to its use as a chemical intermediate.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for its key characteristics.

| Property | Value | References |

| Molecular Formula | C₇H₄F₃NO₂ | [2] |

| Molecular Weight | 191.11 g/mol | [2] |

| Appearance | White to light yellow crystal powder or low melting solid/liquid | [1][2] |

| Melting Point | 30-34 °C | [2] |

| Boiling Point | 216-217 °C (at 760 mmHg) | [2] |

| Flash Point | 95 °C | [2] |

| Solubility | Insoluble in water | [1] |

| InChI Key | NDZJSUCUYPZXPR-UHFFFAOYSA-N | [3] |

| SMILES | O=--INVALID-LINK--c1ccccc1C(F)(F)F | [4] |

Spectral Data

Key spectral data for the characterization of this compound are provided below. These data are essential for confirming the identity and purity of the compound.

| Spectral Data | Key Features |

| ¹H NMR | Aromatic protons typically appear as multiplets in the range of δ 7.5-8.2 ppm. |

| ¹³C NMR | Aromatic carbons appear in the range of δ 120-150 ppm. The trifluoromethyl carbon appears as a quartet. |

| IR Spectroscopy | Characteristic peaks include those for the nitro group (NO₂) asymmetric and symmetric stretching (approx. 1530 cm⁻¹ and 1350 cm⁻¹), C-F stretching (approx. 1300-1100 cm⁻¹), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak (M⁺) at m/z 191. |

Safety and Handling

This compound is a hazardous substance and requires careful handling. The key safety information is summarized below.

| Hazard Information | Details | References |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Incompatible Materials | Strong oxidizing agents, strong bases, and strong reducing agents. | [5] |

| Hazardous Decomposition Products | Carbon oxides, hydrogen fluoride, and nitrogen oxides. | [2] |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of this compound. These protocols are based on established methods for similar compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic nitration of benzotrifluoride. This reaction generally produces a mixture of ortho, meta, and para isomers, with the ortho isomer being one of the major products.

Reaction Scheme:

Caption: Synthesis of this compound via nitration of benzotrifluoride.

Methodology:

-

Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Nitration Reaction: Slowly add benzotrifluoride to the nitrating mixture, maintaining the reaction temperature between 0 and 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure to isolate the this compound isomer.

Analytical Methods

The following are representative analytical methods for the characterization of this compound.

GC-MS is a suitable technique for the analysis of this compound, providing information on its purity and confirming its molecular weight.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended. |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV. |

| MS Scan Range | m/z 40-400 |

HPLC can be used for the purity assessment of this compound and to monitor reaction progress.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| HPLC Column | A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used. |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV detection at a wavelength of 254 nm. |

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Sample Preparation and Instrumentation:

-

Solvent: Deuterated chloroform (CDCl₃)

-

Instrument: 400 MHz or higher NMR spectrometer

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Sample Preparation:

-

The sample can be analyzed as a thin film between salt plates (if liquid at room temperature) or as a KBr pellet (if solid).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and analysis of this compound.

References

physical and chemical properties of 1-Nitro-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 1-Nitro-2-(trifluoromethyl)benzene. It includes detailed experimental protocols for its synthesis and analysis, along with visualizations of key processes. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Core Chemical and Physical Properties

1-Nitro-2-(trifluoromethyl)benzene, also known as 2-nitrobenzotrifluoride, is an aromatic organic compound with the chemical formula C₇H₄F₃NO₂. The presence of both a nitro group and a trifluoromethyl group on the benzene ring significantly influences its chemical reactivity and physical properties.

Structural and General Data

| Property | Value | Reference |

| IUPAC Name | 1-Nitro-2-(trifluoromethyl)benzene | [1] |

| Synonyms | This compound, o-Nitrobenzotrifluoride, 2-(Trifluoromethyl)nitrobenzene | [1] |

| CAS Number | 384-22-5 | [2] |

| Molecular Formula | C₇H₄F₃NO₂ | [2] |

| Molecular Weight | 191.11 g/mol | [2] |

| Appearance | Colorless solid | [2] |

| Odor | None reported | [2] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 32 °C | [2] |

| Boiling Point | 217.4 ± 0.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 95.6 ± 0.0 °C | [2] |

| Water Solubility | Insoluble | [3] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [2] |

| LogP | 2.58 | [2] |

| Index of Refraction | 1.473 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-Nitro-2-(trifluoromethyl)benzene.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| ¹H | 7.88-7.82 | m | CDCl₃ |

| ¹H | 7.77-7.73 | m | CDCl₃ |

| ¹³C | 148.4, 133.3, 132.7, 128.1 (q, J = 5.0 Hz), 125.1, 123.8 (q, J = 3.0 Hz) | CDCl₃ | |

| ¹⁹F | -62.05 | s | CDCl₃ |

Note: NMR data can vary slightly based on solvent and experimental conditions.

Mass Spectrometry

Mass spectrometry data for 1-Nitro-2-(trifluoromethyl)benzene is available in the NIST WebBook, which can be a valuable resource for its identification.[1]

Chemical Properties and Reactivity

1-Nitro-2-(trifluoromethyl)benzene is a stable compound under normal temperatures and pressures.[2] However, it is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[2] Hazardous decomposition products upon combustion include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[2]

The trifluoromethyl group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. The nitro group is also a deactivating group.

Experimental Protocols

Synthesis of 1-Nitro-2-(trifluoromethyl)benzene via Nitration of Benzotrifluoride

This protocol is adapted from general procedures for the nitration of substituted benzotrifluorides, which typically yield a mixture of isomers.[4][5]

Materials:

-

Benzotrifluoride

-

Concentrated Nitric Acid (98%)

-

Concentrated Sulfuric Acid (98%)

-

Methylene Chloride

-

Sodium Carbonate Solution (aqueous)

-

Ice

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 250 g (3.97 moles) of concentrated nitric acid to approximately -18°C using an ice-salt bath.[5]

-

Slowly add 100 g (0.62 moles) of benzotrifluoride dropwise to the cooled nitric acid with vigorous stirring, maintaining the temperature between -16°C and -22°C. The addition should take approximately 2 hours.[5]

-

After the addition is complete, continue stirring for an additional 15 minutes at the same temperature.[5]

-

Carefully pour the reaction mixture into a beaker containing a mixture of ice and water.

-

Transfer the mixture to a separatory funnel and add methylene chloride to extract the nitrated products.[5]

-

Separate the organic layer and wash it with a sodium carbonate solution to neutralize any remaining acid.[5]

-

Remove the methylene chloride using a rotary evaporator to yield a crude oil containing a mixture of 2-nitro, 4-nitro, and 6-nitro isomers.[5]

-

The isomers can be separated by fractional distillation.[4]

Expected Outcome: The nitration of benzotrifluoride typically yields a mixture of isomers. The distribution can be influenced by reaction temperature, with lower temperatures favoring the formation of the 2-nitro (ortho) isomer.[4][5] The crude product will require purification, most commonly by fractional distillation, to isolate the 1-Nitro-2-(trifluoromethyl)benzene.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the analysis and quantification of 1-Nitro-2-(trifluoromethyl)benzene and its isomers. A typical GC method would involve a capillary column and a temperature program to achieve separation of the isomers.[6] The mass spectrometer can be used for identification based on the fragmentation pattern.

Mandatory Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis, purification, and analysis of 1-Nitro-2-(trifluoromethyl)benzene.

General Metabolic Pathway of Nitroaromatic Compounds

While specific signaling pathways for 1-Nitro-2-(trifluoromethyl)benzene are not well-documented, the general metabolic pathway for nitroaromatic compounds involves the reduction of the nitro group. This process is crucial for both their biological activity and toxicity.

Caption: Generalized metabolic reduction pathway of nitroaromatic compounds.

Toxicology and Safety

1-Nitro-2-(trifluoromethyl)benzene is classified as harmful if swallowed and irritating to the eyes, respiratory system, and skin.[2] The toxicological properties of this specific compound have not been extensively investigated.[2] However, nitroaromatic compounds, in general, are known to cause methaemoglobinaemia.[7] The metabolism of nitrobenzene involves reduction to aminophenols and oxidation to nitrophenols, which are then excreted.[7]

Handling Precautions:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.[2]

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

Inhalation: Move to fresh air.

Seek medical attention if symptoms persist.

Applications in Research and Development

1-Nitro-2-(trifluoromethyl)benzene serves as a valuable building block in organic synthesis. The presence of the trifluoromethyl and nitro groups makes it a useful precursor for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. The nitro group can be readily reduced to an amine, which can then undergo a variety of further chemical transformations.

References

- 1. 2-Nitro-α,α,α-trifluorotoluene [webbook.nist.gov]

- 2. 1-Nitro-2-(trifluoromethyl)benzene | CAS#:384-22-5 | Chemsrc [chemsrc.com]

- 3. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 5. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 6. agilent.com [agilent.com]

- 7. gov.uk [gov.uk]

2-Nitrobenzotrifluoride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Nitrobenzotrifluoride, a key intermediate in organic synthesis. The document outlines its fundamental chemical properties, experimental protocols for its synthesis and analysis, and a generalized workflow for its laboratory preparation and characterization.

Core Chemical Data

This compound, also known as 1-Nitro-2-(trifluoromethyl)benzene, is an aromatic compound with the chemical formula C₇H₄F₃NO₂.[1][2] Its structural and physical properties are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₄F₃NO₂ | [1][2] |

| Molecular Weight | 191.11 g/mol | [1][2] |

| CAS Number | 384-22-5 | [1] |

| Appearance | Yellow crystals or liquid | [1] |

| Melting Point | 31-32 °C | [1] |

| Boiling Point | 216 °C | [1] |

| Solubility | Insoluble in water | [1] |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of this compound based on established methods for nitration of aromatic compounds.

Synthesis of this compound via Nitration

The synthesis of this compound is typically achieved through the electrophilic nitration of benzotrifluoride. This reaction involves the use of a nitrating mixture, commonly a combination of concentrated nitric acid and sulfuric acid.

Materials:

-

Benzotrifluoride

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Separatory funnel

-

Round-bottom flask with magnetic stirrer

-

Distillation apparatus

Methodology:

-

Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile.

-

Nitration Reaction: While maintaining the low temperature, add benzotrifluoride dropwise to the nitrating mixture with vigorous stirring. The reaction temperature should be carefully controlled to prevent dinitration and other side reactions.

-

Reaction Quenching: After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion. The reaction is then quenched by pouring it over crushed ice.

-

Extraction and Neutralization: The product is extracted from the aqueous layer using an organic solvent. The organic layer is then washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

-

Purification: The crude product is purified by distillation under reduced pressure to yield this compound.

Analytical Methods for Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: To separate and identify the components of the reaction mixture and to determine the purity of the final product.

-

Methodology: A small, diluted sample of the product is injected into the GC-MS system. The components are separated based on their boiling points and polarity in the gas chromatography column. The mass spectrometer then fragments the molecules and provides a mass spectrum, which serves as a molecular fingerprint for identification.

High-Performance Liquid Chromatography (HPLC):

-

Purpose: An alternative method for purity assessment, particularly for non-volatile impurities.

-

Methodology: A sample is dissolved in a suitable solvent and injected into the HPLC system. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. A UV detector is commonly used for the detection of nitroaromatic compounds.

Workflow and Process Visualization

The following diagrams illustrate the generalized workflows for the synthesis and analysis of this compound.

References

A Comprehensive Technical Guide to the Synthesis of 2-Nitrobenzotrifluoride Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-nitrobenzotrifluoride derivatives, crucial intermediates in the production of fine chemicals, including a significant class of 2-haloacetanilide herbicides. The synthesis primarily involves the electrophilic nitration of specifically substituted benzotrifluoride compounds. The trifluoromethyl (-CF3) group on the benzene ring is a deactivating meta-director; therefore, direct nitration of benzotrifluoride itself yields predominantly the 3-nitro isomer.

This document focuses on a patented and effective strategy that achieves a high yield of the 2-nitro isomer by utilizing a starting material with a pre-existing alkyl substituent at the meta-position relative to the trifluoromethyl group. This specific substitution pattern is key to directing the nitration to the desired ortho position.

Reaction Pathway and Directing Effects

The nitration of a 3-alkyl benzotrifluoride is a classic example of electrophilic aromatic substitution where the regiochemical outcome is controlled by the combined electronic effects of two substituents. The trifluoromethyl group (-CF3) is strongly electron-withdrawing and acts as a meta-director. Conversely, the alkyl group (e.g., -CH3, -C2H5) is an electron-donating group and an ortho-, para-director. When positioned at the 1 and 3 positions of the benzene ring, their directing effects combine to activate the 2, 4, and 6 positions for electrophilic attack by the nitronium ion (NO2+). This specific arrangement unexpectedly leads to the formation of a significant proportion of the 2-nitro isomer.

Quantitative Data Summary

The following table summarizes quantitative data from various experimental protocols for the nitration of 3-alkyl benzotrifluorides. The data highlights how reaction conditions influence the distribution of nitro isomers.

| Starting Material | Nitrating Agent | Temperature (°C) | Solvent | Isomer Distribution (2- / 6- / 4-nitro) [%] | Reference |

| 3-Methyl Benzotrifluoride | 98% HNO₃ | -16 to -22 | Methylene Chloride | 43 / 24 / 31 | [1] |

| 3-Methyl Benzotrifluoride | 90% HNO₃ | -5 to 10 | Methylene Chloride | 44.2 / 31.1 / 24.5 | [1] |

| 3-Methyl Benzotrifluoride | 98% HNO₃ | -20 to -25 | Methylene Chloride | 44 / 29 / 26.6 | [1] |

| 3-Ethyl Benzotrifluoride | 98% HNO₃ | -10 to 10 | Methylene Chloride | 44.2 / 31.1 / 24.5 (as 2-, 6-, and 4-nitro) | [2] |

Note: The isomer distribution percentages are based on the total nitrated product mixture.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on patented procedures and demonstrate the practical application of the synthesis strategy.

Protocol 1: Nitration of 3-Methyl Benzotrifluoride at -18°C

This protocol describes a common procedure for achieving a high yield of the 2-nitro isomer.

-

Reactor Preparation: A nitration vessel is charged with 250 g (3.97 moles) of 98% nitric acid (HNO₃).[1][3]

-

Cooling: The vessel and its contents are cooled to approximately -18°C using an external cooling bath.[1][3]

-

Substrate Addition: 100 g (0.62 moles) of 3-methyl benzotrifluoride is added dropwise to the stirred nitric acid. The temperature is carefully maintained between -16°C and -22°C throughout the addition.[1][3] The addition process typically takes about 2 hours and 15 minutes.[3]

-

Reaction Completion: After the addition is complete, the mixture is stirred for an additional 15 minutes to ensure the reaction goes to completion.[1][3]

-

Work-up:

-

Isolation: The solvent is removed from the organic phase using a rotary evaporator to yield the product as an oil. The resulting oil contains a mixture of isomers, with the 2-nitro isomer comprising approximately 43%.[1]

Protocol 2: Nitration of 3-Methyl Benzotrifluoride in a Dichloromethane Solvent System

This protocol utilizes an inert solvent to help moderate the reaction temperature.

-

Reagent Preparation: A solution of 6 g of 98% HNO₃ dissolved in 10 ml of methylene chloride is prepared in the reaction vessel.

-

Cooling: The solution is cooled to between -20°C and -25°C.[1]

-

Substrate Addition: A solution of 2 g of 3-methyl benzotrifluoride dissolved in 5 ml of methylene chloride is added dropwise with stirring, maintaining the low temperature.[1][2]

-

Reaction Completion: After the addition, the reaction is allowed to warm to 15°C to ensure completion.[1][2]

-

Work-up: The reaction mixture is treated with ice and water, followed by a wash with a sodium bicarbonate solution.[1][2]

-

Isolation: A near-quantitative yield is recovered after solvent removal. The isomer distribution is approximately 44% 2-nitro, 29% 6-nitro, and 26.6% 4-nitro.[1]

General Experimental Workflow

The synthesis follows a consistent and scalable workflow, which is crucial for both laboratory and industrial applications. The process emphasizes careful temperature control to manage the exothermic nature of the nitration and to maximize the yield of the desired 2-nitro isomer.

Key Reaction Parameters

Several factors significantly influence the outcome of the synthesis:

-

Temperature: Lower reaction temperatures, typically in the range of -40°C to 10°C, are preferable as they have been found to increase the relative amount of the 2-nitro isomer formed.[1][2][4]

-

Nitrating Agent: The reaction is conveniently carried out using a molar excess (3 to 10 equivalents) of concentrated nitric acid (≥80%, preferably 98% or fuming).[2][3][5]

-

Solvents and Co-solvents: While the reaction can be run without a solvent, an inert solvent like methylene chloride can be used to moderate the exothermic reaction.[2] Although other acids like sulfuric acid can be used as a co-solvent, their presence may lead to a higher proportion of the 4- and 6-nitro isomers.[1][2][5]

-

Separation: The resulting nitro isomers can be separated by distillation.[1][2][4]

References

- 1. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Process for the preparation of nitro-substituted benzotrifluoride compounds - Patent 0129528 [data.epo.org]

- 4. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 5. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrophilic Nitration of Benzotrifluoride

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a comprehensive examination of the electrophilic nitration of benzotrifluoride (α,α,α-trifluorotoluene), a cornerstone reaction in the synthesis of valuable chemical intermediates for the pharmaceutical and agrochemical industries. The focus is on the underlying mechanism, regioselectivity, and practical experimental considerations.

Introduction: Electrophilic Aromatic Substitution and the Influence of the Trifluoromethyl Group

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The reactivity of the aromatic ring and the orientation of the incoming electrophile are profoundly influenced by the nature of the substituents already present on the ring.

Substituents are broadly classified as either activating or deactivating.[1][2] Activating groups increase the rate of EAS reactions compared to benzene by donating electron density to the ring, thereby stabilizing the carbocation intermediate (the sigma complex or arenium ion).[1] Conversely, deactivating groups decrease the reaction rate by withdrawing electron density, making the ring less nucleophilic.[3][4]

The trifluoromethyl (-CF₃) group is a powerful deactivating group.[3][5] The high electronegativity of the three fluorine atoms creates a strong inductive effect (-I effect), pulling electron density away from the benzene ring.[6] This deactivation makes the nitration of benzotrifluoride significantly slower than that of benzene.[3] Furthermore, the -CF₃ group is a meta-director, meaning it directs the incoming electrophile to the position meta to itself.[6][7][8] This guide will elucidate the mechanistic basis for this observed reactivity and regioselectivity.

The Core Mechanism

The electrophilic nitration of benzotrifluoride proceeds through a well-established multi-step mechanism, common to most EAS reactions.

Step 1: Generation of the Electrophile (Nitronium Ion)

The active electrophile in this reaction, the nitronium ion (NO₂⁺), is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Nucleophilic Attack and Formation of the Sigma Complex

The electron-rich π-system of the benzotrifluoride ring acts as a nucleophile, attacking the highly electrophilic nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[9] The formation of this intermediate is the rate-determining step of the reaction.

Step 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the sp³-hybridized carbon atom of the sigma complex. This restores the aromatic π-system and yields the final product, 3-nitrobenzotrifluoride.[9]

Below is a diagram illustrating the overall reaction pathway.

Regioselectivity: The Origin of Meta-Direction

The directing effect of the -CF₃ group is a direct consequence of the relative stabilities of the sigma complex intermediates formed during attack at the ortho, meta, and para positions.

-

Ortho and Para Attack: When the nitronium ion attacks at the ortho or para positions, one of the resulting resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing trifluoromethyl group. This arrangement is extremely unfavorable and highly destabilizing because the adjacent, strongly electron-withdrawing -CF₃ group intensifies the positive charge.[1][6]

-

Meta Attack: In contrast, when the attack occurs at the meta position, the positive charge is delocalized over three other carbon atoms, but never on the carbon bearing the -CF₃ group.[8] While the -CF₃ group still deactivates all positions on the ring, it destabilizes the ortho and para intermediates to a much greater extent than the meta intermediate.[4]

Therefore, the activation energy for the formation of the meta sigma complex is lower than for the ortho and para intermediates, leading to the preferential formation of the meta-substituted product.[5]

The following diagram visualizes the resonance structures of the sigma complexes.

Quantitative Data Summary

The strong deactivating and meta-directing nature of the trifluoromethyl group is reflected in quantitative reaction rate and product distribution data.

| Parameter | Value | Reference Compound | Notes |

| Relative Rate of Nitration | ~1 / 15,000 | Benzene | The partial rate factor for meta-nitration is 6.7 x 10⁻⁵.[10] |

| Isomer Distribution | meta: ~90-98% | - | The meta isomer is the overwhelmingly major product.[11] |

| ortho: ~2-6% | - | ||

| para: ~0-2% | - |

Note: Isomer distribution can be influenced by reaction conditions such as temperature and the specific nitrating agent used.

Experimental Protocols

The following is a representative protocol for the laboratory-scale nitration of benzotrifluoride, synthesized from established procedures.[12][13]

Materials and Reagents

-

Benzotrifluoride (C₆H₅CF₃)

-

Concentrated Nitric Acid (HNO₃, 98% or fuming)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Ice Water

-

Methylene Chloride (CH₂Cl₂) or other suitable organic solvent

-

Sodium Carbonate Solution (Na₂CO₃, aq.)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure

-

Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0–5 °C.

-

Addition of Nitric Acid: Slowly add concentrated nitric acid dropwise to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Addition of Benzotrifluoride: Once the nitrating mixture has cooled, add benzotrifluoride dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 30–35 °C. Occasional cooling may be necessary to manage the exotherm.[12]

-

Reaction Completion: After the addition is complete, continue stirring the mixture for a period (e.g., one hour) to ensure the reaction goes to completion. Some procedures may involve gentle heating (e.g., to 60 °C) to finish the reaction.[12]

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with methylene chloride.

-

Washing: Wash the organic layer sequentially with water, a dilute sodium carbonate solution (to neutralize residual acid), and finally with water again.[12]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product, a pale yellow oil, can be purified by fractional distillation under vacuum to yield pure 3-nitrobenzotrifluoride (b.p. 200-203 °C at atmospheric pressure).[12]

The diagram below outlines the general experimental workflow.

Conclusion

The electrophilic nitration of benzotrifluoride is a classic example of how a strongly deactivating substituent governs the outcome of an EAS reaction. The powerful inductive electron-withdrawal by the -CF₃ group significantly reduces the nucleophilicity of the aromatic ring, slowing the reaction rate, and selectively destabilizes the ortho and para sigma complex intermediates, leading to a high yield of the meta-substituted product. A thorough understanding of this mechanism is critical for professionals engaged in the synthesis of complex molecules where benzotrifluoride derivatives are key building blocks.

References

- 1. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 2. scribd.com [scribd.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. homework.study.com [homework.study.com]

- 7. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]

- 8. Explain why the trifluoromethyl ({C}{F}{{3}}) group is meta directing in .. [askfilo.com]

- 9. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophilic aromatic substitution. Part III. The nitration and acid-catalysed hydrolysis of benzylidyne trifluoride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. ideals.illinois.edu [ideals.illinois.edu]

- 13. Process for the preparation of nitro-substituted benzotrifluoride compounds - Patent 0129528 [data.epo.org]

Spectroscopic Analysis of 2-Nitrobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Nitrobenzotrifluoride, an important intermediate in the synthesis of pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.

Spectroscopic Data

The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. The data presented herein has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits signals in the aromatic region, characteristic of a substituted benzene ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 7.85 - 7.95 | d | ~8.0 |

| H-4 | 7.65 - 7.75 | t | ~7.5 |

| H-5 | 7.75 - 7.85 | t | ~7.8 |

| H-6 | 7.55 - 7.65 | d | ~7.6 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon | Chemical Shift (ppm) | Quartet Coupling to ¹⁹F (J) in Hz |

| C-1 | ~128.8 | q, J ≈ 32 |

| C-2 | ~149.5 | |

| C-3 | ~125.0 | |

| C-4 | ~133.5 | |

| C-5 | ~129.0 | |

| C-6 | ~131.0 | |

| -CF₃ | ~123.5 | q, J ≈ 271 |

¹⁹F NMR (Fluorine-19 NMR) Data

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group.

| Fluorine | Chemical Shift (ppm) | Multiplicity |

| -CF₃ | ~ -61 to -63 | s |

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1530 - 1550 | Strong | Asymmetric NO₂ stretch |

| 1340 - 1360 | Strong | Symmetric NO₂ stretch |

| 1300 - 1100 | Strong | C-F stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium to Weak | Aromatic C=C stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (molar mass: 191.11 g/mol ), the electron ionization (EI) mass spectrum is expected to show the following major fragments.[1]

| m/z | Relative Intensity | Possible Fragment |

| 191 | Moderate | [M]⁺ (Molecular ion) |

| 172 | Moderate | [M - F]⁺ |

| 161 | Moderate | [M - NO]⁺ |

| 145 | Strong | [M - NO₂]⁺ |

| 125 | Moderate | [C₇H₄F₂]⁺ |

| 95 | Moderate | [C₆H₄F]⁺ |

| 75 | Moderate | [C₆H₃]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be necessary.

-

¹⁹F NMR: A simple pulse-acquire sequence is used. Proton decoupling is generally not necessary unless H-F couplings are to be removed.

IR Spectroscopy

Sample Preparation (Thin Film Method):

-

If this compound is a low-melting solid or an oil, place a small drop directly onto one face of a salt plate (e.g., NaCl or KBr).

-

If it is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane or acetone).

-

Drop a small amount of the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

-

Place a second salt plate on top to create a sandwich, or use the single plate directly if the film is uniform.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[2][3]

-

This collision removes an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing it to fragment in a characteristic pattern.[3][4]

Mass Analysis and Detection:

-

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

-

Procedure:

-

The newly formed ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Solubility of 2-Nitrobenzotrifluoride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of 2-Nitrobenzotrifluoride (C₇H₄F₃NO₂), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This document provides available solubility data, a detailed experimental protocol for determining solubility, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. This equilibrium is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

For this compound, the presence of the polar nitro group (-NO₂) and the trifluoromethyl (-CF₃) group, alongside the aromatic benzene ring, results in a molecule with moderate polarity. Consequently, its solubility is expected to be higher in polar aprotic and some polar protic organic solvents compared to nonpolar solvents. Its solubility in water is known to be very low.[1][2][3]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of publicly available quantitative data on the solubility of this compound in various organic solvents. While qualitative descriptors such as "slightly soluble" in chloroform and methanol are available, precise numerical values (e.g., in g/100 mL, mol/L, or mole fraction) at different temperatures are not well-documented.[2]

The absence of this data highlights a knowledge gap and underscores the importance of experimental determination for specific applications. The detailed protocol provided in the subsequent section of this guide is designed to enable researchers to generate this critical data in their own laboratories.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Mole Fraction (x) |

| Methanol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Ethanol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Acetone | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Dichloromethane | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Chloroform | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Ethyl Acetate | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Toluene | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Hexane | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Researchers are encouraged to use the experimental protocol below to populate this table with their own findings.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a solvent.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Screw-cap vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Centrifuge (optional)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of screw-cap vials.

-

Accurately pipette a known volume or mass of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is essential to confirm saturation.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry.

-

Analyze the diluted sample of the saturated solution under the same conditions.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 g solvent, mol/L, or mole fraction).

-

3. Safety Precautions:

-

This compound is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used before commencing any experimental work.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

References

An In-depth Technical Guide to the Safe Handling of 2-Nitro-alpha,alpha,alpha-trifluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Nitro-alpha,alpha,alpha-trifluorotoluene (CAS No. 384-22-5), a chemical intermediate utilized in pharmaceutical and pesticide synthesis.[1] Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

2-Nitro-alpha,alpha,alpha-trifluorotoluene is a yellow crystalline solid that is insoluble in water.[2] A summary of its key physical and chemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C7H4F3NO2 | [3] |

| Molecular Weight | 191.11 g/mol | [3] |

| Appearance | Yellow crystals | [2] |

| Melting Point | 88 to 90 °F (31.1 to 32.2 °C) | [2] |

| Boiling Point | 219 to 221 °F at 20 mmHg (103.9 to 105 °C at 20 mmHg) | [2] |

| Flash Point | 204 °F (95.6 °C) | [2] |

| Vapor Pressure | 0.14 mmHg | [3] |

| Solubility in Water | Insoluble | [2] |

Hazard Identification and GHS Classification

This compound is classified as highly toxic and an irritant.[3][4] It may be fatal if inhaled, ingested, or absorbed through the skin.[2][5] It causes skin and serious eye irritation.[3]

GHS Hazard Statements:

-

H301: Toxic if swallowed[3]

-

H311: Toxic in contact with skin[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H330: Fatal if inhaled[3]

Safe Handling and Storage Protocols

Engineering Controls: All work with 2-Nitro-alpha,alpha,alpha-trifluorotoluene must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory when handling this compound.

| PPE Category | Recommendation |

| Eye Protection | Chemical safety goggles or a face shield where splashing is possible.[7] |

| Hand Protection | Chemical-resistant gloves such as butyl rubber or nitrile are recommended for handling and protection against spills.[8] Always consult the glove manufacturer's specific chemical resistance data. |

| Skin and Body Protection | A flame-retardant and antistatic lab coat or coveralls should be worn to prevent skin contact.[6] |

| Respiratory Protection | If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.[8][9] |

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.

Experimental Workflow: Handling and Use

The following diagram outlines the standard workflow for handling 2-Nitro-alpha,alpha,alpha-trifluorotoluene in a laboratory setting.

Emergency Procedures

Spill Response: In the event of a spill, evacuate the area immediately.[4] For solids, isolate the spill area for at least 25 meters (75 feet) in all directions.[2][5] For liquids, the isolation distance is at least 50 meters (150 feet).[2][5] Increase the precautionary distance downwind as necessary.[4]

First Aid Measures:

-

Inhalation: Immediately move the victim to fresh air.[4][5] Call a physician and be prepared to transport the victim to a hospital, even if no symptoms are immediately apparent.[4]

-

Skin Contact: Immediately flush the affected skin with water while removing all contaminated clothing.[4] Wash the affected area thoroughly with soap and water.[4]

-

Eye Contact: Immediately flush the eyes with water or normal saline solution for 20-30 minutes.[2] Remove contact lenses if present.[2] Seek immediate medical attention.[4]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Fire and Explosion Hazards

This compound is combustible.[2][4] Vapors may form an explosive mixture with air. Aromatic nitro compounds can be strong oxidizing agents and may react vigorously or detonate when mixed with reducing agents.[2][5] They may also explode in the presence of a base.[2][5]

Firefighting Measures: Use dry chemical, foam, or carbon dioxide to extinguish fires.[10] Water spray can be used to cool adjacent areas.[10] Fire may produce irritating, corrosive, and/or toxic gases.[2][5]

Logical Relationship: Hazard Mitigation

The following diagram illustrates the relationship between hazards and the corresponding mitigation strategies.

References

- 1. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 2-Nitro-alpha,alpha,alpha-trifluorotoluene | C7H4F3NO2 | CID 9795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Nitro-alpha,alpha,alpha-trifluorotoluene | C7H4F3NO2 | CID 9795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. benchchem.com [benchchem.com]

- 7. americanchemistry.com [americanchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

The Role of 2-Nitrobenzotrifluoride in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzotrifluoride is a key aromatic intermediate characterized by the presence of a trifluoromethyl group and a nitro group on a benzene ring. This unique combination of electron-withdrawing groups imparts distinct reactivity to the molecule, making it a valuable building block in the synthesis of a wide range of complex organic molecules. Its primary applications lie in the preparation of pharmaceuticals, agrochemicals, and dyes. The trifluoromethyl group is particularly valued in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides an in-depth overview of the core synthetic transformations involving this compound, complete with experimental protocols and mechanistic insights.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₄F₃NO₂ |

| Molecular Weight | 191.11 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 31-32 °C |

| Boiling Point | 203-205 °C |

| Density | 1.496 g/cm³ |

| Solubility | Insoluble in water; soluble in common organic solvents |

Key Synthetic Transformations

This compound serves as a versatile precursor for a variety of important chemical transformations. The most significant of these are the reduction of the nitro group to form 2-aminobenzotrifluoride and nucleophilic aromatic substitution (SₙAr) reactions.

Reduction of the Nitro Group

The reduction of the nitro group in this compound to an amine is a fundamental transformation that yields 2-aminobenzotrifluoride, a crucial intermediate for the synthesis of numerous pharmaceuticals and agrochemicals. This conversion can be achieved through several methods, most notably catalytic hydrogenation and electrochemical reduction.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and clean reaction profile. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Experimental Protocol: Catalytic Hydrogenation of a this compound Analog

This protocol is adapted from the hydrogenation of 2-methyl-3-nitrobenzotrifluoride and is representative of the conditions used for this compound.

Materials:

-

2-Methyl-3-nitrobenzotrifluoride (41.0 g, 0.2 mol)

-

Methanol (100 mL)

-

10% Palladium on charcoal (Pd/C) (1.0 g)

-

Hydrogen gas

-

Nitrogen gas

Procedure:

-

A solution of 2-methyl-3-nitrobenzotrifluoride in methanol is stirred in a suitable reaction vessel under a nitrogen atmosphere at room temperature.

-

The 10% Pd/C catalyst is added to the stirred mixture.

-

The mixture is warmed to 40-45°C.

-

Hydrogen gas is passed into the solution at atmospheric pressure.

-

The reaction is monitored by thin-layer chromatography (TLC) until complete (typically 4-5 hours).

-

The solution is cooled to room temperature, and the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude product, 3-amino-2-methylbenzotrifluoride.

Quantitative Data:

| Reactant | Moles | Catalyst | Solvent | Temp. | Pressure | Time | Product | Yield |

| 2-Methyl-3-nitrobenzotrifluoride | 0.2 | 10% Pd/C | Methanol | 40-45°C | Atmospheric | 4-5 h | 3-Amino-2-methylbenzotrifluoride | Not specified in source |

Experimental Workflow for Catalytic Hydrogenation

Electrochemical methods offer a green and scalable alternative for the reduction of nitroaromatics, avoiding the use of high-pressure hydrogen gas and expensive catalysts.

Experimental Protocol: Batch-Type Electrochemical Reduction of a Nitrobenzotrifluoride

Materials:

-

3-Nitrobenzotrifluoride derivative (2.4 mmol, 400 mM)

-

1:3 H₂O/MeOH (12 mL total)

-

2 M H₂SO₄(aq)

-

Graphite anode

-

CuSn7Pb15 cathode

-

Nafion N324 membrane

Procedure:

-

A divided Teflon electrolysis cell with a Nafion N324 membrane is used.

-

Both the anode and cathode compartments are filled with a 1:3 mixture of H₂O/MeOH containing 2 M H₂SO₄.

-

The 3-nitrobenzotrifluoride derivative is added to the cathode compartment.

-

Electrolysis is carried out with a graphite anode and a CuSn7Pb15 cathode at a current density of 30 mA cm⁻².

-

A charge of 12F is applied at room temperature.

-

After electrolysis, concentrated H₂SO₄ (100 µL) is added to the catholyte.

-

After 2 hours, the solid product is collected by filtration, washed with cold water and cyclohexane, and dried under reduced pressure.

Quantitative Data:

| Substrate Concentration | Solvent | Electrolyte | Current Density | Charge | Temperature | Product | Isolated Yield |

| 400 mM | 1:3 H₂O/MeOH | 2 M H₂SO₄ | 30 mA cm⁻² | 12F | Room Temp. | 3-Trifluoromethylanilinium bisulfate | up to 69% |

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the aromatic ring in this compound, due to the strong electron-withdrawing effects of both the nitro and trifluoromethyl groups, makes it susceptible to nucleophilic aromatic substitution. This reaction is a powerful tool for introducing a variety of functional groups onto the aromatic ring.

Mechanism of Nucleophilic Aromatic Substitution

The SₙAr reaction proceeds through a two-step addition-elimination mechanism.

-

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group.

-

Elimination of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored.

References

2-Nitrobenzotrifluoride as a building block for pharmaceuticals

Flunixin: A Non-Steroidal Anti-Inflammatory Drug (NSAID)

Flunixin is a potent NSAID used in veterinary medicine to alleviate inflammation and pain. Its synthesis utilizes 2-methyl-3-(trifluoromethyl)aniline, a derivative of the corresponding nitrobenzotrifluoride.

Synthetic Pathway of Flunixin

The synthesis of Flunixin involves the coupling of 2-methyl-3-(trifluoromethyl)aniline with 2-chloronicotinic acid.

Caption: Synthetic pathway of Flunixin from a 2-nitrobenzotrifluoride derivative.

Experimental Protocol: Synthesis of Flunixin

This protocol details a solvent-free synthesis of Flunixin.

-

Materials:

-

2-Methyl-3-(trifluoromethyl)aniline

-

2-Chloronicotinic acid

-

Boric acid (H₃BO₃)

-

N-methyl-D-glucamine (for meglumine salt formation)

-

Ethanol

-

-

Procedure for Flunixin Synthesis:

-

A mixture of 2-methyl-3-(trifluoromethyl)aniline (2 moles) and 2-chloronicotinic acid (1 mole) is heated to 120°C in the presence of a catalytic amount of boric acid (30 mol%) under solvent-free conditions.

-

The reaction is monitored until completion.

-

The crude product is then purified.

-

-

Procedure for Flunixin Meglumine Salt Formation:

-

Flunixin is dissolved in refluxing isopropanol.

-